Cas no 2229643-80-3 (tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate)
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate
- EN300-1898583
- 2229643-80-3
-
- Inchi: 1S/C12H24N2O2/c1-9(13)7-8-10(2)14(6)11(15)16-12(3,4)5/h7-10H,13H2,1-6H3/b8-7+
- InChI Key: FOVJBRITPNIACX-BQYQJAHWSA-N
- SMILES: O(C(N(C)C(C)/C=C/C(C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 228.183778013g/mol
- Monoisotopic Mass: 228.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55.6Ų
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898583-1g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 1g |
$1256.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-5g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 5g |
$3645.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-10g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 10g |
$5405.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-0.05g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 0.05g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-0.1g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 0.1g |
$1106.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-0.25g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 0.25g |
$1156.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-0.5g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 0.5g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-1.0g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1898583-2.5g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 2.5g |
$2464.0 | 2023-09-18 | ||
| Enamine | EN300-1898583-5.0g |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate |
2229643-80-3 | 5g |
$3645.0 | 2023-06-01 |
tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate
Professional Introduction to Compound with CAS No. 2229643-80-3 and Product Name: *Tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate*
Compound with the CAS number 2229643-80-3 and the product name Tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular studies.
The molecular structure of this compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-aminohex-3-en-2-yl chain. This configuration imparts specific reactivity and binding capabilities, making it a valuable tool in the synthesis of novel bioactive molecules. The presence of an amine group in the side chain enhances its potential for interaction with various biological targets, including enzymes and receptors.
In recent years, there has been growing interest in the development of carbamate-based compounds due to their versatile applications in medicinal chemistry. Carbamates are known for their stability, solubility, and ability to act as intermediates in the synthesis of more complex molecules. The tert-butyl group in this compound adds an additional layer of stability, making it particularly useful in reactions that require harsh conditions or prolonged durations.
One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The 5-aminohex-3-en-2-yl moiety is particularly noteworthy, as it can be modified to target specific biological pathways. For instance, researchers have explored its utility in designing molecules that interact with kinases and other enzymes involved in cancer signaling pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases, making them promising candidates for further investigation.
The synthesis of this compound involves a series of well-defined chemical steps that highlight the expertise required in organic chemistry. The key step involves the formation of the carbamate bond between the tert-butyl group and the 5-aminohex-3-en-2-yl chain. This reaction is typically carried out under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems has further improved the efficiency of this process, enabling researchers to produce large quantities of the compound for various applications.
From a computational chemistry perspective, the molecular properties of this compound have been extensively studied using state-of-the-art modeling techniques. These studies have provided valuable insights into its binding affinity, solubility, and metabolic stability. Such information is crucial for optimizing its pharmacokinetic properties and ensuring its effectiveness as a drug candidate. Additionally, computational methods have been employed to predict potential side effects and interactions with other molecules, thereby facilitating safer drug development.
The impact of this compound extends beyond academic research; it also holds promise for industrial applications. Companies specializing in fine chemicals and pharmaceuticals are increasingly interested in novel building blocks like this one for their synthetic versatility. The ability to modify its structure allows for the creation of a wide range of derivatives with tailored properties, making it an indispensable tool in drug discovery programs.
In conclusion, Compound with CAS No. 2229643-80-3 and Product Name: *Tert-butyl N-(5-aminohex-3-en-2-yl)-N-methylcarbamate* represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and functional properties make it a valuable asset in drug development efforts aimed at addressing various therapeutic challenges. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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